

reaction conditions for guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Cat. No.: B3415802

[Get Quote](#)

An Application and Protocol Guide for Amine Guanidinylation with **3,5-Dimethylpyrazole-1-carboxamidine Nitrate**

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group is a privileged functional motif. Its persistent cationic charge at physiological pH, ability to form multiple hydrogen bonds, and capacity for salt-bridge interactions make it a cornerstone for molecular recognition at biological targets. Compounds bearing this group are found in a wide array of bioactive natural products and pharmaceuticals, including the antiviral Zanamivir and the antihypertensive agent Guanabenz.^[1] The chemical transformation that installs this group, guanidinylation, is therefore a critical reaction in the synthetic chemist's toolkit.

3,5-Dimethylpyrazole-1-carboxamidine nitrate has emerged as a superior reagent for this purpose. Unlike more traditional and often harsh guanidinating agents, this crystalline, air-stable solid offers high reactivity under mild conditions, broad functional group tolerance, and a straightforward purification profile, making it an invaluable tool for modern synthetic chemistry.^{[1][2]} This guide provides an in-depth exploration of this reagent, detailing its mechanism, optimal reaction conditions, and step-by-step protocols for its successful application.

Reagent Profile and Characteristics

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a commercially available, stable solid. Its reliability and effectiveness stem from the inherent reactivity of the carboxamidine functional group attached to the pyrazole ring, which acts as an excellent leaving group upon nucleophilic attack by an amine.

Property	Value	Reference
CAS Number	38184-47-3	[3][4]
Molecular Formula	C ₆ H ₁₀ N ₄ · HNO ₃	[3][5]
Molecular Weight	201.18 g/mol	[3][5]
Appearance	White to off-white powder/crystalline solid	[3]
Melting Point	167-168 °C (decomposes)	[3]
Synonyms	1-Amidino-3,5-dimethylpyrazole nitrate	[3][4]

Mechanism of Action: An Electrophilic Amidine Transfer

The efficacy of **3,5-Dimethylpyrazole-1-carboxamidine nitrate** lies in a well-defined electrophilic transfer mechanism. The carboxamidine carbon is rendered highly electrophilic by the electron-withdrawing pyrazole ring. A primary or secondary amine acts as the nucleophile, attacking this electrophilic carbon. The reaction typically requires a base to deprotonate the incoming amine (if it is used as an ammonium salt) and to neutralize the nitric acid byproduct, driving the equilibrium towards the product. The resulting tetrahedral intermediate collapses, expelling the resonance-stabilized and non-nucleophilic 3,5-dimethylpyrazole as a leaving group, yielding the stable guanidinium nitrate salt.

Caption: Mechanism of amine guanidinylation.

Core Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a robust starting point for the guanidinylation of a wide range of primary and secondary amines. Optimization may be required based on the specific substrate.

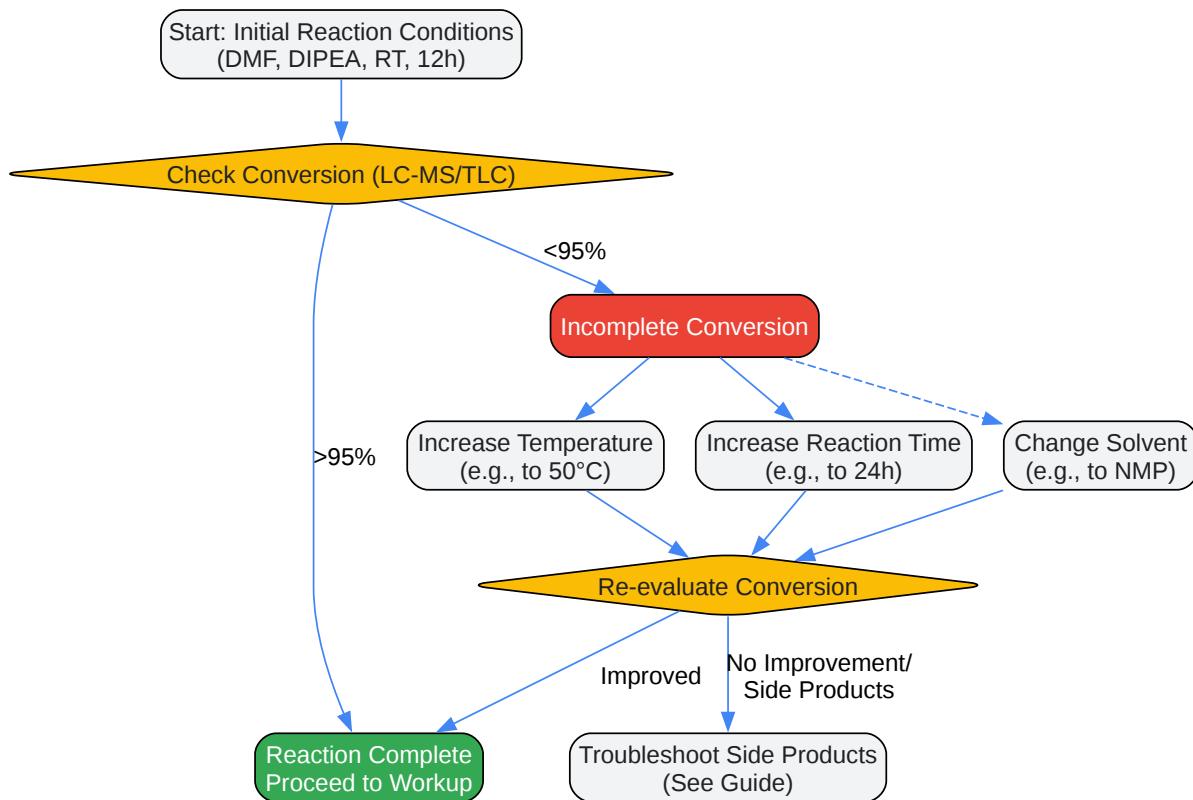
Materials and Reagents:

- Amine substrate (or its HCl/TFA salt)
- **3,5-Dimethylpyrazole-1-carboxamidine nitrate** (1.1 - 1.5 equivalents)
- Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol (MeOH)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 - 3.0 equivalents if starting from an amine salt; 1.1 - 1.5 equivalents for a free amine)
- Round-bottom flask with magnetic stir bar
- Inert atmosphere (Nitrogen or Argon), optional but recommended
- Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask, add the amine substrate (1.0 eq). If the amine is a solid, add it first.
- Dissolution: Add the chosen solvent (e.g., DMF) to dissolve the amine. A typical concentration is 0.1-0.5 M.
- Base Addition: Add the base (e.g., DIPEA). If using an amine salt, add at least 2.0 equivalents of base. For a free amine, 1.1 equivalents is sufficient. Stir for 5-10 minutes at room temperature.

- Reagent Addition: Add the **3,5-Dimethylpyrazole-1-carboxamidine nitrate** (1.1 eq) to the stirring solution in one portion.
- Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting amine is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive amines.
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
 - Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
 - Wash the organic layer with water or brine to remove the base, excess reagent, and 3,5-dimethylpyrazole byproduct.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure guanidinium salt.


Table of Recommended Reaction Conditions

The choice of solvent and base can be critical for achieving high yields and purity. The following table provides empirically derived starting points for various amine substrates.

Amine Substrate Type	Recommended Solvent	Recommended Base	Temperature	Typical Time	Notes
Primary Aliphatic	DMF, MeCN	DIPEA, TEA	Room Temp	4-12 h	Reactions are generally clean and high-yielding. [2]
Secondary Aliphatic	DMF	DIPEA	Room Temp - 50°C	12-24 h	Steric hindrance can slow the reaction; gentle heating may be necessary. [2]
Anilines (Electron-rich)	DMF	DIPEA	50-60°C	18-36 h	Lower nucleophilicity requires more forcing conditions.
Amino Acids / Peptides	DMF/Water mixture	DIPEA	Room Temp	6-18 h	Protect other reactive functional groups (e.g., carboxylic acids) prior to reaction. [6]

Workflow for Reaction Optimization

When encountering challenges such as low conversion or side product formation, a systematic approach to optimization is crucial.

[Click to download full resolution via product page](#)

Caption: Systematic workflow for optimizing guanidinylation reactions.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Conversion	1. Insufficiently active amine (steric hindrance, low nucleophilicity).2. Inactive reagent (degradation due to improper storage).3. Insufficient base.	1. Increase reaction temperature to 40-60°C. Consider a more polar aprotic solvent like NMP.2. Use a fresh bottle of the reagent.3. Ensure at least 1.1 eq. of base is used for free amines, or 2.2 eq. for amine salts.
Formation of Urea Byproduct	Presence of water in the reaction mixture can lead to hydrolysis of the reagent or product.	Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N ₂ or Ar).
Difficulty in Purification	The product guanidinium salt and the 3,5-dimethylpyrazole byproduct may have similar polarities.	1. Perform an acidic wash (e.g., dilute HCl) to protonate and remove the basic 3,5-dimethylpyrazole byproduct.2. Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase HPLC.
Low Isolated Yield	Product is water-soluble and lost during aqueous workup.	Avoid aqueous washes if possible. After removing the solvent, triturate the crude material with a non-polar solvent (e.g., ether, hexanes) to precipitate the product salt.

Safety and Handling

3,5-Dimethylpyrazole-1-carboxamidine nitrate is classified as an irritant.^[3] Adherence to standard laboratory safety protocols is mandatory.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[3]
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly closed container in a cool, dry place away from moisture.[3][7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-ジメチル-1-ピラゾリルホルムアミジニウム硝酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pschemicals.com [pschemicals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3, High Purity Medicine Grade at Attractive Price [nbinnochem.com]
- To cite this document: BenchChem. [reaction conditions for guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine nitrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415802#reaction-conditions-for-guanidinylation-with-3-5-dimethylpyrazole-1-carboxamidine-nitrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com